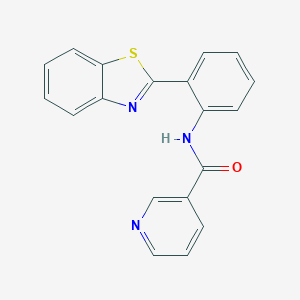
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 belongs to the class of chalcone derivatives and has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione also activates the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the expression of anti-apoptotic proteins. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been shown to possess anti-microbial activity against various bacteria and fungi, including MRSA.
Avantages Et Limitations Des Expériences En Laboratoire
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been extensively studied for its potential therapeutic applications and has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. However, (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione also has some limitations for lab experiments. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione is a relatively new compound, and its long-term effects are not yet fully understood. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has also been found to be unstable in solution, which can affect its activity.
Orientations Futures
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has several potential future directions for research. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has also been found to be unstable in solution, and further research is needed to develop more stable formulations. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has also been found to possess anti-microbial activity against MRSA, and further research is needed to develop new anti-microbial agents based on (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione.
Méthodes De Synthèse
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione can be synthesized by the condensation of 3-fluoroacetophenone and benzaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has also been found to induce apoptosis in cancer cells by activating the p53 pathway. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been shown to possess anti-microbial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Formule moléculaire |
C16H11FN2O2 |
|---|---|
Poids moléculaire |
282.27 g/mol |
Nom IUPAC |
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H11FN2O2/c17-12-7-4-8-13(10-12)19-16(21)14(15(20)18-19)9-11-5-2-1-3-6-11/h1-10H,(H,18,20)/b14-9- |
Clé InChI |
PGXJUFAHNHTALJ-ZROIWOOFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)F |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)F |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)


![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283554.png)
![N-(5-bromo-2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283555.png)
![N-(3-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283556.png)
![N-cinnamyl-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283557.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283558.png)
![N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283561.png)
![N-(2-ethoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283563.png)
![N-benzyl-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283568.png)
![N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B283569.png)
![N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283571.png)